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Compound of Interest

Compound Name: 4-Bromo-1,7-dimethyl-1H-indazole

Cat. No.: B1519920

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1,7-dimethyl-1H-
indazole

Executive Summary

4-Bromo-1,7-dimethyl-1H-indazole is a heterocyclic compound of significant interest within
the fields of medicinal chemistry and drug discovery. As a derivative of the indazole scaffold, a
privileged structure known for its diverse biological activities, this molecule serves as a critical
building block for the synthesis of novel therapeutic agents.[1] The precise physicochemical
properties of such intermediates are paramount, governing everything from reaction kinetics
and purification efficiency to the solubility and metabolic stability of final drug candidates.

This technical guide provides a comprehensive framework for the characterization of 4-Bromo-
1,7-dimethyl-1H-indazole. Recognizing that specific experimental data for many research
chemicals are not always publicly documented, this paper emphasizes the robust
methodologies and self-validating protocols required to determine these properties. It is
designed for researchers, medicinal chemists, and drug development scientists, offering not
just data points but a detailed exploration of the experimental causality and analytical
workflows necessary for rigorous scientific investigation.

Introduction to 4-Bromo-1,7-dimethyl-1H-indazole
The Indazole Scaffold in Medicinal Chemistry
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The indazole core is a bicyclic aromatic heterocycle that has proven to be a remarkably
versatile scaffold in the design of pharmacologically active molecules. Its unique electronic
properties and ability to form key hydrogen bond interactions have led to its incorporation into
numerous compounds targeting a wide array of biological pathways. Indazole derivatives have
been successfully developed as kinase inhibitors, anti-cancer agents, and treatments for
neurological disorders, cementing their status as a "privileged" structure in modern drug
discovery.[2][3][4][5] The strategic placement of substituents, such as the bromo- and dimethyl-
groups on the 4-, 1-, and 7-positions, allows for fine-tuning of the molecule's steric and
electronic profile to optimize potency, selectivity, and pharmacokinetic properties.

Structural Identity and Nomenclature

Correctly identifying the compound is the foundational step for any scientific inquiry. The
structural details ensure that all subsequent data is accurately attributed.

IUPAC Name: 4-Bromo-1,7-dimethyl-1H-indazole
e CAS Number: 1159511-79-1[6][7]
e Molecular Formula: CoHoBrNz[7]

o Chemical Structure: (Note: A placeholder image would be here; the actual structure consists
of an indazole ring with a bromine atom at position 4, a methyl group at position 1 (on the
nitrogen), and a methyl group at position 7.)

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and
biological systems. Below is a summary of the key identifiers for 4-Bromo-1,7-dimethyl-1H-
indazole. While some properties like molecular weight are calculated, others like melting point
and solubility require empirical determination, for which standardized protocols are provided in
the subsequent sections.
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Property Value / Status Source
Molecular Weight 225.09 g/mol [7]
Appearance Solid (predicted)
] ] Experimental determination
Melting Point ]
required
N ) Experimental determination
Boiling Point )
required
. Experimental determination
Solubility )
required
Experimental determination
pKa

required

LogP (Calculated)

Prediction required

Analytical Characterization: A Validating Workflow

Ensuring the identity, purity, and structural integrity of a research compound is non-negotiable.

A multi-step analytical workflow provides a self-validating system where orthogonal techniques

confirm the findings of one another.
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Analytical Characterization Workflow
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Caption: Workflow for identity and purity confirmation.

Click to download full resolution via product page

Protocol: Nuclear Magnetic Resonance (NMR)

Spectroscopy

o Expertise & Experience: NMR is the gold standard for unambiguous structure elucidation.

For 4-Bromo-1,7-dimethyl-1H-indazole, *H NMR is crucial for confirming the specific

substitution pattern. We expect to see distinct singlets for the two methyl groups (N1-CHs
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and C7-CHs) and characteristic aromatic proton signals. The key is to differentiate this
isomer from others, such as 4-Bromo-1,5-dimethyl-1H-indazole[8], by analyzing the coupling
patterns and chemical shifts of the aromatic protons. 13C NMR provides complementary data
on the carbon skeleton.

o Step-by-Step Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean NMR tube.

o Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
o H NMR Acquisition:
» Acquire a standard proton spectrum over a range of -1 to 12 ppm.
» Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm).
» Integrate all peaks to determine proton ratios.
o 13C NMR Acquisition:
» Acquire a proton-decoupled carbon spectrum.
» Reference the spectrum to the solvent peak (e.g., CDClIs at 77.16 ppm).

o Data Analysis: Correlate the observed chemical shifts, integrations, and coupling
constants with the expected structure to confirm identity.

Protocol: High-Resolution Mass Spectrometry (HRMS)

o Expertise & Experience: While standard mass spectrometry confirms the molecular weight,
HRMS provides the exact mass with high precision (typically <5 ppm error). This allows for
the unambiguous determination of the elemental formula (CoHoBrNz), which is a critical
validation step to rule out impurities or incorrect products with the same nominal mass.

o Step-by-Step Methodology:
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o Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable
solvent like acetonitrile or methanol.

o Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer.

o Data Acquisition: Infuse the sample and acquire the mass spectrum in positive ion mode
to observe the [M+H]* ion.

o Data Analysis: Compare the measured exact mass of the [M+H]* ion to the theoretically
calculated mass for CoH10BrN2*. The mass difference should be within the instrument's
tolerance.

Protocol: Kinetic Solubility Assay

o Expertise & Experience: Solubility is a critical parameter in drug discovery, impacting
everything from biological assay performance to oral bioavailability. A kinetic solubility assay
is a high-throughput method used early in discovery to estimate a compound's solubility in an
aqueous buffer. The protocol is adapted from standard methodologies used for similar
heterocyclic compounds.[1]

o Step-by-Step Methodology:

o Stock Solution: Prepare a 10 mM stock solution of 4-Bromo-1,7-dimethyl-1H-indazole in
100% DMSO.

o Dilution: In a 96-well plate, add the stock solution to an aqueous buffer (e.g., Phosphate-
Buffered Saline, pH 7.4) to a final desired concentration (e.g., 100 uM). Ensure the final
DMSO concentration is low (e.g., 1%) to minimize co-solvent effects.

o Incubation: Seal the plate and incubate at room temperature with gentle shaking for 2
hours.

o Analysis: After incubation, filter the samples to remove any precipitated compound.
Analyze the concentration of the compound remaining in the filtrate using HPLC-UV or LC-
MS/MS against a calibration curve.

Synthesis and Chemical Stability
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Proposed Synthetic Strategy

While a specific synthesis for 4-Bromo-1,7-dimethyl-1H-indazole is not widely published, a
plausible and logical route can be devised based on established indazole chemistry.[9][10] A
common strategy involves the construction of the substituted indazole ring followed by N-

alkylation.

Plausible Synthetic Logic

Substituted
2-Methylaniline Precursor
(Bromination)
Diazotization &
Intramolecular Cyclization

l
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Caption: Logical flow for a potential synthetic route.
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This proposed pathway involves starting with a suitable 2,x-dimethylaniline, performing a
regioselective bromination, and then forming the indazole ring via diazotization and cyclization.
The final step would be the methylation of the indazole nitrogen at the N1 position. This multi-
step process requires careful control of reagents and conditions to achieve the desired
regioselectivity.

Protocol: Forced Degradation Study

o Expertise & Experience: Assessing a compound's stability is crucial for determining its shelf-
life and identifying potential degradation pathways. A forced degradation study exposes the
compound to harsh conditions to accelerate its breakdown. This protocol is essential for
developing stability-indicating analytical methods.[1]

o Step-by-Step Methodology:
o Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
o Stress Conditions (in separate vials):

» Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCI. Incubate at 60°C for 24
hours.

» Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24
hours.

» Oxidation: Mix 1 mL of stock with 1 mL of 3% H202. Keep at room temperature for 24
hours, protected from light.

» Photolytic: Expose the stock solution in a quartz vial to a photostability chamber (ICH
Q1B guidelines). Wrap a control sample in foil.

o Sampling and Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an
aliquot. Neutralize the acid and base samples. Analyze all samples by a stability-indicating
HPLC-UV method to quantify the parent compound and detect any degradation products.

Conclusion
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4-Bromo-1,7-dimethyl-1H-indazole represents a valuable chemical entity for the
advancement of drug discovery programs. This guide has established a comprehensive
framework for its physicochemical characterization. By moving beyond a simple list of
properties and focusing on the detailed, validated protocols for their determination, we provide
researchers with the necessary tools to conduct rigorous, reproducible science. The application
of the described workflows for structural verification, purity assessment, solubility profiling, and
stability testing will ensure that any research built upon this molecule rests on a solid and
reliable foundation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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